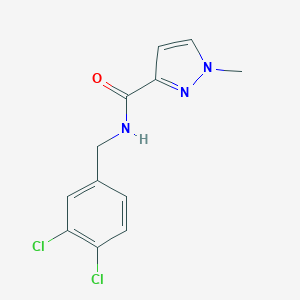![molecular formula C19H15NO2S B213670 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPTC is a member of the thiophene family and has a molecular weight of 365.44 g/mol. In
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide exerts its pharmacological effects by inhibiting various molecular targets such as NF-κB, COX-2, and Nrf2. It has also been found to modulate various signaling pathways such as MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has also been found to inhibit angiogenesis, which is a crucial step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under various conditions, making it suitable for long-term storage. However, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide research. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are also needed to determine its pharmacokinetics, toxicity profile, and optimal dosage and administration route. Additionally, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide can be modified to improve its pharmacological properties and increase its specificity towards molecular targets. Overall, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has shown promising potential for various scientific research applications and warrants further investigation.
Synthesemethoden
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-acetylthiophene with phenyl isocyanate followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the reduced intermediate with 2-bromobenzoyl chloride to yield 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. Studies have shown that 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has also been investigated for its neuroprotective effects and its ability to improve cognitive function in animal models.
Eigenschaften
Produktname |
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide |
|---|---|
Molekularformel |
C19H15NO2S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(2-benzoylphenyl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H15NO2S/c1-13-11-12-23-18(13)19(22)20-16-10-6-5-9-15(16)17(21)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22) |
InChI-Schlüssel |
DXUVMDCDNWQFNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)

![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



